PROTAC Linker Length Tuning: PEG2 as a Short, Conformationally-Constrained Spacer for Binary Complex Formation
In PROTAC design, linker length is a critical variable that influences ternary complex formation and degradation efficiency [1]. PEG linkers of varying lengths (e.g., PEG2, PEG4, PEG6) are systematically screened to optimize cooperativity and minimize off-target collisions . A study on Retro-2-based PROTACs demonstrated that PEG-2 containing molecules were capable of degrading the translation termination factor GSPT1, and that this degradation was dependent on the length of the flexible PEG chain linker [2]. This class-level evidence establishes the PEG2 unit as a distinct and functionally significant entity within the broader linker toolkit, providing a shorter, more rigid spacing that differs from longer, more flexible PEG4 or PEG6 linkers.
| Evidence Dimension | Impact of PEG Linker Length on PROTAC-Mediated Protein Degradation |
|---|---|
| Target Compound Data | Ald-Ph-PEG2-acid (contains a short PEG2 spacer, n=2 ethylene glycol units) |
| Comparator Or Baseline | PEG4 (n=4) and PEG6 (n=6) linkers; Class-level inference based on linker length studies |
| Quantified Difference | PEG2 linker length is associated with distinct degradation profiles compared to longer PEG linkers. The study shows that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [2]. |
| Conditions | PROTAC ternary complex formation; functional protein degradation assays |
Why This Matters
Selecting the correct linker length is essential for PROTAC optimization, and Ald-Ph-PEG2-acid provides a well-defined, short spacer for specific conformational requirements.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PTC Resource. View Source
- [2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026. View Source
